Rutin trihydrate

Übersicht

Beschreibung

Rutin trihydrate, also known as Quercetin-3-rutinoside trihydrate or Vitamin P trihydrate, is a bioflavonoid . It is used as a pharmaceutical primary standard and is found in many plants . Rutin possesses a wide range of application prospects with various bioactivities .

Synthesis Analysis

A new complex of rutin and chitooligosaccharide (Rutin-COS) was prepared via spray-drying method (100 °C, 1 L/h) and freeze-drying method (−80 °C, 24 h), respectively . The spray-drying method was more effective for preparing a stable Rutin-COS complex .

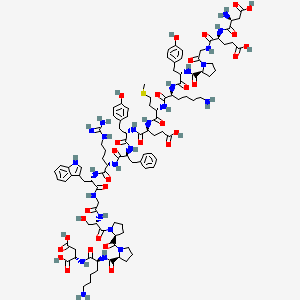

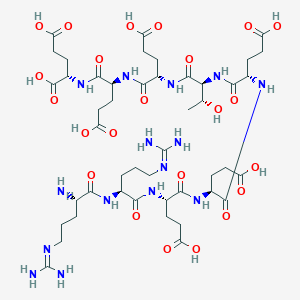

Molecular Structure Analysis

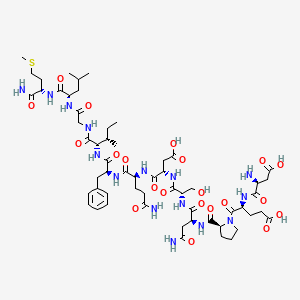

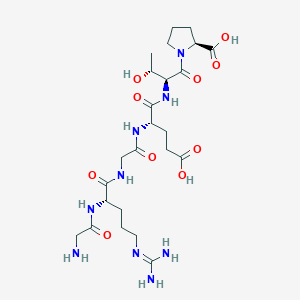

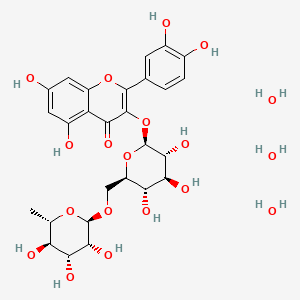

The empirical formula of Rutin trihydrate is C27H30O16 · 3H2O . Its molecular weight is 664.56 .

Chemical Reactions Analysis

Rutin can interact with free radicals and various protein systems to exhibit antioxidant, anti-inflammatory, anti-allergy, and antitumor activity .

Wissenschaftliche Forschungsanwendungen

Antioxidant and Antidiabetic Potentials

Rutin trihydrate has been found to have significant antioxidant and antidiabetic potentials . It has been used in the synthesis of silica nanoparticles for delivery applications. The antioxidant and anti-diabetic activities were evaluated for both rutin-loaded nanoparticles and native rutin, where the former was found to be promising even at lower concentrations .

Cytotoxic Potentials

Rutin trihydrate also exhibits cytotoxic potentials . The cell viability assay performed using Mouse macrophages RAW 264.7 cells was found to be non-toxic up to 100 μg/ml of rutin-loaded nanoparticles .

Neuroprotective Effects

Rutin trihydrate has been used to synthesize rutin-conjugated zinc oxide nanoparticles for addressing gut dysbiosis-generated reactive oxygen species (ROS) and its implications on neurodegeneration . It has shown potential in treating gut dysbiosis-generated ROS-induced neurodegeneration .

Anticancer Properties

Rutin trihydrate may have anticancer properties . It has shown inhibitory effects on tumor growth and metastasis in various studies . One study found that Rutin trihydrate was able to inhibit the growth of cancer cells in mice with lung cancer .

Cholesterol Reduction

Rutin reduces hepatic and blood cholesterol levels . This property makes it beneficial for cardiovascular health.

Treatment of Varicose Veins, Hemorrhoids, and Edema

In the pharmaceutical industry, Rutin trihydrate has been used to treat a variety of conditions, including varicose veins, hemorrhoids, and edema .

Wirkmechanismus

Target of Action

Rutin trihydrate, also known as quercetin-3-rutinoside trihydrate, is a flavonoid glycoside that interacts with various targets in the body . It has been found to interact with Carbonyl reductase [NADPH] 1 and Aldo-keto reductase family 1 member C3 . These enzymes play crucial roles in various biological processes, including the metabolism of xenobiotics in the body .

Mode of Action

Rutin trihydrate exhibits its effects through several mechanisms. It acts as a potent antioxidant , protecting the body’s cells from damage caused by harmful free radicals . Free radicals are unstable molecules that can cause oxidative stress and contribute to the development of various chronic diseases . Rutin trihydrate can also act as an antagonist of calmodulin , a protein that mediates the transfer of calcium ions (Ca2+) through cell membranes and initiates intracellular processes. By inhibiting calmodulin-dependent cellular enzymes, rutin trihydrate can influence the permeability of cell membranes .

Biochemical Pathways

Rutin trihydrate affects several biochemical pathways. It has been shown to modulate numerous oncogenic and oncosuppressive signaling pathways, including those involved in apoptosis, inflammation, angiogenesis, and autophagy . For instance, rutin trihydrate can regulate the production of inflammatory cytokines, helping to reduce inflammation in the body . It also has the ability to scavenge free radicals and metal ions, exhibiting antioxidant properties .

Pharmacokinetics

Rutin trihydrate is relatively poorly absorbed in the intestines . The microflora of the lower gut hydrolyze rutin to its aglycone, quercetin, and the sugar residue, which are subsequently absorbed by the small intestine wall . The metabolism of rutin was investigated for peroral administration to rats and rabbits. Their urine showed the three rutin metabolites 3,4-dihydroxyphenylacetic acid, 3-methoxy-4-hydroxyphenylacetic acid, and m-hydroxyphenylacetic acid .

Result of Action

The molecular and cellular effects of rutin trihydrate’s action are diverse. It has been reported to counteract numerous cancers via several mechanisms such as cell cycle arrest, inflammation, malignant cell growth inhibition, oxidative stress, apoptosis induction, and angiogenesis modulation . These actions are mediated through the regulation of cellular signaling pathways . Rutin trihydrate also has the potential to regulate intercellular reactive oxygen species (ROS) and stress-induced apoptosis .

Action Environment

The action, efficacy, and stability of rutin trihydrate can be influenced by various environmental factors. For instance, the bioavailability of rutin trihydrate can be affected by the presence of other compounds in the diet. Additionally, the compound’s stability may be influenced by storage conditions . More research is needed to fully understand how environmental factors influence the action of rutin trihydrate.

Safety and Hazards

Zukünftige Richtungen

Improving rutin solubility using solid dispersion technique and formulating it into frankincense-based compression-coated tablets would be a successful approach for colonic delivery of rutin with potential of improving therapeutic efficacy . Much research is currently devoted to studies of the mechanisms of rutin pharmacological action .

Eigenschaften

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16.3H2O/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9;;;/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3;3*1H2/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLBWFFSGHKUSY-JPRRWYCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179735 | |

| Record name | Rutin trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

664.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rutin trihydrate | |

CAS RN |

250249-75-3, 207671-50-9 | |

| Record name | Rutoside trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250249753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rutin trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quercetin-3-rutinoside hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Rutin trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUTOSIDE TRIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF4N03853G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

A: Rutin Trihydrate exhibits its protective effects by mitigating the oxidative stress caused by Cisplatin. Research using isolated perfused rat hearts demonstrated that Rutin Trihydrate improved the reduced glutathione content and suppressed the elevated malondialdehyde levels induced by Cisplatin in the myocardium. [] This suggests that the beneficial effects of Rutin Trihydrate are linked to its antioxidant properties.

A: Studies indicate that Rutin Trihydrate, particularly at higher concentrations, can influence ruminal fermentation. In vitro experiments revealed that 50mg/g dry matter of Rutin Trihydrate, along with buckwheat flowers and the total aerial fraction of the buckwheat plant, suppressed methane production per unit of total gas by more than 10%. [] This suggests a potential role for Rutin Trihydrate in modulating rumen microbial activity.

ANone: The molecular formula of Rutin Trihydrate is C27H30O16 • 3H2O. Its molecular weight is 664.58 g/mol.

A: Yes, Rutin Trihydrate can be successfully formulated into emulgels to enhance its topical delivery. Research has shown that an optimized Rutin Trihydrate emulgel exhibited desirable properties like good consistency, pH compatible with skin, high drug content, suitable viscosity, spreadability, and extrudability. [] This formulation also demonstrated promising in vitro drug release and stability over three months.

A: Yes, in silico studies have identified Rutin Trihydrate as a potential α-amylase inhibitor. Molecular docking simulations revealed that Rutin Trihydrate binds with high affinity (-12.162 kcal/mol) to the active site of α-amylase, suggesting its potential as a lead compound for developing antidiabetic drugs. []

A: Research suggests that the bioavailability of Rutin Trihydrate can be enhanced by using alternative forms like Rutin–ethanolate. Studies showed that the oral bioavailability of Form Π (Rutin–ethanolate) was 2.04 times higher than that of Form Ι (Rutin Trihydrate). [] This highlights the potential of utilizing different forms of Rutin to improve its absorption and overall efficacy.

A: Supplementing dairy cows with pure Rutin Trihydrate at a dose of 100 mg/kg of body weight resulted in increased plasma glucose, β-hydroxybutyrate, and albumin levels. [] This suggests a potential metabolic effect of Rutin Trihydrate on energy metabolism in dairy cows.

A: Yes, an optimized Rutin Trihydrate emulgel demonstrated comparable anti-inflammatory activity to a marketed formulation in in vivo studies. [] This finding supports the potential of Rutin Trihydrate as a therapeutic agent for inflammatory conditions.

A: Research indicates that Rutin Trihydrate may have neuroprotective effects. Zebrafish larvae treated with 9.5 μM Rutin Trihydrate in combination with 30 μM metformin displayed a significantly higher neuroprotective effect compared to larvae treated with metformin alone. []

A: Yes, in vitro studies have demonstrated that Rutin Trihydrate, alongside other flavonoids and antioxidants like Vitamin C, can inhibit PMA-induced ROS production and NET formation in primary human neutrophils. [] This suggests a potential role for Rutin Trihydrate in modulating immune responses associated with NET formation.

ANone: Several analytical techniques are employed for the analysis of Rutin Trihydrate:

A: Rutin Trihydrate's poor water solubility (0.125 mg/mL) hinders its local bioavailability and limits its efficacy, particularly for topical applications. [] Formulating Rutin Trihydrate into emulgels or utilizing more soluble forms like Rutin–ethanolate can significantly improve its dissolution rate and enhance its bioavailability. [, ]

A: Yes, validated HPTLC methods have been developed for quantifying marker compounds, including Rutin Trihydrate, in aqueous extracts of Hippophae rhamnoides leaves. These methods demonstrate good linearity, precision, accuracy, and sensitivity for the reliable quantification of Rutin Trihydrate. []

A: Yes, research on Rutin Trihydrate demonstrates significant cross-disciplinary involvement. Studies utilize expertise from fields like phytochemistry, pharmacology, toxicology, analytical chemistry, and food science, highlighting the interdisciplinary nature of exploring its properties and applications. [, , , , , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Diaza-spiro[3.4]octan-7-one toluene-4-sulfonic acid salt](/img/structure/B3028373.png)